molecular formula C10H12BrNO4S2 B2436403 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid CAS No. 1008571-93-4

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2436403
CAS No.: 1008571-93-4
M. Wt: 354.23
InChI Key: MRICABAPAXKYHG-UHFFFAOYSA-N
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Description

“1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1008571-93-4 . It is used in various scientific research and has been documented in NMR, HPLC, LC-MS, UPLC & more .


Molecular Structure Analysis

The molecular weight of this compound is 354.25 . The IUPAC name is 1-[(5-bromo-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid . The InChI code is 1S/C10H12BrNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is typically stored at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis of Sulfonyl Hydrazones

This research focused on the synthesis of sulfonyl hydrazone compounds, involving piperidine derivatives. These compounds were synthesized through the condensation of benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. The study evaluated their antioxidant capacity and anticholinesterase activity, providing insights into their potential medicinal chemistry applications (Karaman et al., 2016).

Synthesis of Piperidine-4-Carboxylic Acid Ethyl Ester-Appended Hybrids

This study involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. It demonstrated the potential of these compounds in anticancer applications, with some showing strong anticancer activities relative to doxorubicin (Rehman et al., 2018).

Antibacterial Potential of Acetamide Derivatives Bearing Azinane

This research synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The study evaluated their antibacterial potentials, with some compounds showing significant inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfides

This research synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and screened them against the butyrylcholinesterase (BChE) enzyme. The study highlights the potential of these compounds in biological activities, especially in inhibiting BChE enzyme (Khalid et al., 2016).

Potential Drug Candidates for Alzheimer’s Disease

This study synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, showing promise as drug candidates for Alzheimer’s treatment (Rehman et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRICABAPAXKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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